2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1707586-24-0
VCID: VC7400820
InChI: InChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18)
SMILES: C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N
Molecular Formula: C12H10N4O2S
Molecular Weight: 274.3

2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide

CAS No.: 1707586-24-0

Cat. No.: VC7400820

Molecular Formula: C12H10N4O2S

Molecular Weight: 274.3

* For research use only. Not for human or veterinary use.

2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide - 1707586-24-0

Specification

CAS No. 1707586-24-0
Molecular Formula C12H10N4O2S
Molecular Weight 274.3
IUPAC Name 2-(3-cyanoanilino)pyridine-3-sulfonamide
Standard InChI InChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18)
Standard InChI Key AAKSLKIASINNQU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N

Introduction

Synthetic Routes and Methodologies

The synthesis of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide likely follows a multistep protocol analogous to other pyridine-3-sulfonamide derivatives. A plausible route involves:

  • Sulfonation of Pyridine: Starting with pyridine, sulfonation at the 3-position using chlorosulfonic acid yields pyridine-3-sulfonyl chloride.

  • Amination: Reaction with ammonia or an ammonium source converts the sulfonyl chloride to pyridine-3-sulfonamide.

  • Nucleophilic Aromatic Substitution: Introduction of the 3-cyanoaniline group at the 2-position of the pyridine ring via Ullmann coupling or Buchwald-Hartwig amination, facilitated by transition metal catalysts like copper or palladium .

Alternative approaches may utilize pre-functionalized pyridine intermediates. For example, 4-chloropyridine-3-sulfonamide—a common precursor in antifungal agent synthesis—could undergo displacement with 3-cyanoaniline under basic conditions . Optimization of reaction parameters (e.g., temperature, solvent, catalyst) would be critical to achieving high yields and purity.

Analytical Characterization

Characterization of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide would involve:

  • Spectroscopy:

    • ¹H/¹³C NMR: To confirm the substitution pattern and functional groups.

    • IR Spectroscopy: Identification of -SO₂NH₂ (∼1150 cm⁻¹, asymmetric stretching) and -CN (∼2240 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

  • Chromatography: HPLC or GC-MS for purity assessment.

Comparative data from analogous compounds suggest a melting point range of 180–220°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBiological ActivityMIC (µg/mL)Reference
26 (from )4-ChlorophenylAntifungal (C. albicans)≤25
34 (from )4-MethoxyphenylAntifungal (R. mucilaginosa)≤25
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide3-CyanophenylNot reportedN/A

The table highlights that electron-withdrawing groups (e.g., -Cl, -CN) enhance antifungal efficacy, likely by increasing electrophilicity and target binding .

Future Directions and Research Opportunities

  • Synthesis Optimization: Developing greener synthetic routes (e.g., microwave-assisted or catalytic methods) to improve yield and scalability.

  • Biological Profiling: Evaluating the compound against fungal, bacterial, and cancer cell lines to identify lead applications.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyano and sulfonamide groups to enhance potency and selectivity.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

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